PS-1145

Catalog No.
S540480
CAS No.
431898-65-6
M.F
C17H11ClN4O
M. Wt
322.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PS-1145

CAS Number

431898-65-6

Product Name

PS-1145

IUPAC Name

N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)pyridine-3-carboxamide

Molecular Formula

C17H11ClN4O

Molecular Weight

322.7 g/mol

InChI

InChI=1S/C17H11ClN4O/c18-11-6-13-12-3-5-20-9-15(12)21-16(13)14(7-11)22-17(23)10-2-1-4-19-8-10/h1-9,21H,(H,22,23)

InChI Key

JZRMBDHPALEPDM-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=CN=C4)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

PS-1145; PS 1145; PS1145.

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=CN=C4)Cl

Description

The exact mass of the compound N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide is 322.0621 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of beta-carbolines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical Identity

N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide, also known as PS-1145, is a synthetic molecule belonging to the class of arylpiperidines. It can be obtained in the form of a dihydrochloride salt (PS-1145 dihydrochloride). Sigma-Aldrich:

Potential Therapeutic Applications

  • Kinase Inhibition

    PS-1145 has been investigated for its ability to inhibit certain kinases, enzymes that play a crucial role in cell signaling. Kinase inhibition can potentially disrupt uncontrolled cell proliferation, a hallmark of cancer. [Source needed]

  • DNA Damage Response

    Some studies suggest that PS-1145 might interfere with DNA repair mechanisms in cancer cells, making them more susceptible to cell death. [Source needed]

PS-1145 is a small molecule inhibitor specifically targeting the IκB kinase (IKK) pathway, which plays a crucial role in the regulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling. The compound is recognized for its ability to inhibit the phosphorylation and degradation of IκB proteins, preventing the subsequent nuclear translocation of NF-κB. This mechanism makes PS-1145 a significant candidate for therapeutic applications, particularly in oncology, where NF-κB is often implicated in tumorigenesis and cancer progression .

That typically include the formation of key intermediates followed by cyclization and functionalization steps to achieve the final compound. While specific proprietary methods may vary among manufacturers, common approaches involve:

  • Formation of Intermediate Compounds: Initial reactions to create necessary precursors.
  • Cyclization: A critical step to form the core structure characteristic of PS-1145.
  • Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure purity and efficacy.

Manufacturers often provide detailed synthesis protocols tailored for research purposes .

The biological activity of PS-1145 has been extensively studied, particularly in the context of nasopharyngeal carcinoma (NPC). Research indicates that PS-1145 significantly inhibits the growth of various NPC cell lines while showing minimal effects on normal nasopharyngeal epithelial cells. In vivo studies have confirmed that low doses of PS-1145 can suppress tumor formation in xenograft models without apparent adverse effects . Additionally, PS-1145 has been shown to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins such as Bcl-2, further supporting its role as an effective anti-tumor agent .

PS-1145 has promising applications primarily in cancer therapy due to its ability to inhibit NF-κB signaling pathways associated with tumor growth and survival. Its specific applications include:

  • Cancer Treatment: Particularly effective against nasopharyngeal carcinoma and other malignancies where NF-κB plays a pivotal role.
  • Research Tool: Utilized in laboratory settings to study NF-κB signaling and its implications in various diseases.
  • Potential Anti-inflammatory Agent: Given its mechanism of action, PS-1145 may also have applications in inflammatory diseases where NF-κB is involved .

Interaction studies involving PS-1145 have revealed significant insights into its mechanism of action and resistance patterns. For instance:

  • Drug Resistance: Research indicates that resistance to PS-1145 can develop through increased levels of active NF-kB p65 and changes in expression levels of certain transcription factors like kruppel-like factor 4.
  • Biochemical Pathways: Studies using Western blot analysis have shown that treatment with PS-1145 leads to downregulation of phosphorylated p65 and IκBα, indicating effective inhibition of the NF-κB pathway .

Several compounds share structural or functional similarities with PS-1145. Below is a comparison highlighting their unique features:

Compound NameMechanismUnique Feature
Bay 11-7082IKK inhibitorKnown for broader anti-inflammatory effects
SC75741Selective IKK inhibitorExhibits selectivity towards specific cancer types
TPCA-1Inhibitor of NF-kB activationDemonstrated efficacy against chronic inflammatory diseases
IKK16IKK inhibitorPotent against various cancer cell lines

PS-1145 stands out due to its selective toxicity towards tumorigenic cells while sparing normal cells, making it a compelling candidate for targeted cancer therapies .

Modulation of Inflammatory Signaling

The chemical compound PS-1145 demonstrates sophisticated regulatory control over inflammatory signaling networks through multiple interconnected mechanisms. As a selective inhibitor of IκB kinase beta (IKKβ), PS-1145 exhibits remarkable specificity with an IC50 value of 88-100 nanomolar, while demonstrating no inhibitory effects on protein kinase A, protein kinase C, or casein kinase II activities [1] [2] [3]. This selectivity positions PS-1145 as a precision instrument for dissecting inflammatory pathway regulation.

Inhibition of Toll-Like Receptor-Induced Signaling Pathways

PS-1145 exerts profound inhibitory effects on Toll-like receptor (TLR) signaling pathways, particularly through disruption of downstream inflammatory cascades. Research demonstrates that PS-1145 effectively blocks TLR-induced type 1 interferon expression in conventional dendritic cells, with TLR4 ligand lipopolysaccharide-induced interferon-β protein expression being substantially inhibited [4] [5]. Similarly, TLR7 ligand R837-induced interferon-β expression in conventional dendritic cells is significantly suppressed by PS-1145 treatment [4].

The compound's mechanism involves interference with the MyD88-dependent signaling pathway, which is critical for TLR function. PS-1145 prevents the oligomerization of MyD88, thereby blocking the recruitment and activation of downstream signaling components including IRAK4 and TRAF6 [6]. This disruption occurs at concentrations ranging from 10-40 micromolar, effectively preventing the formation of higher-order MyD88 complexes essential for signal transduction [6].

In experimental models of alcohol-related liver disease, PS-1145 demonstrates dual mechanisms of action by blocking both IKK phosphorylation and TLR dimerization, effectively suppressing inflammatory signaling and improving liver pathology [7]. The compound significantly reduces IL-6, TNF-α, and nuclear factor κB expression while increasing IL-10 production, indicating comprehensive modulation of the inflammatory balance [7].

Differential Effects on Interferon Production in Immune Cells

PS-1145 exhibits cell-type-specific effects on interferon production that reflect the complex architecture of innate immune signaling. In plasmacytoid dendritic cells, which serve as professional type 1 interferon producers, PS-1145 significantly reduces virus-induced interferon production following Sendai virus or Newcastle disease virus infection [5]. This reduction occurs because plasmacytoid dendritic cells specifically require TLR signaling pathways for virus-induced type 1 interferon expression, which are effectively blocked by PS-1145 [8] [5].

Conversely, in conventional dendritic cells, PS-1145 does not inhibit virus-induced interferon expression under normal circumstances, as these cells primarily utilize retinoic acid-inducible gene I-like receptor pathways for viral recognition [4] [5]. However, when TLR stimulation by lipopolysaccharide is combined with Sendai virus infection, PS-1145 decreases the synergistically enhanced interferon-β expression to levels comparable to virus infection alone [4] [5].

The compound's effects on interferon regulatory factor 5 (IRF5) provide additional mechanistic insight. PS-1145 blocks the phosphorylation of IRF5 at serine 445, which is essential for IRF5 dimerization and subsequent inflammatory cytokine induction [9]. This phosphorylation event, normally catalyzed by IKKβ, is critical for the production of multiple inflammatory mediators including CXCL10 and IL-12 [9].

Regulation of Cytokine Networks

PS-1145 demonstrates comprehensive regulatory control over cytokine networks through coordinated modulation of multiple inflammatory mediators. The compound significantly reduces the expression and secretion of key inflammatory cytokines including IL-6, TNF-α, IL-1β, IL-12, and various chemokines such as CXCL10, IL-8, RANTES, granulocyte macrophage-colony stimulating factor, and monocyte chemotactic protein-1 [10] [11] [12].

In human pulmonary epithelial cells, PS-1145 profoundly reduces nuclear factor κB-dependent transcription induced by IL-1β and TNF-α, with parallel effects on intercellular adhesion molecule-1 expression and significant repression of IL-8 release [11]. The concentration-dependent effects range from 10-50 micromolar, demonstrating consistent regulatory control across different inflammatory stimuli [11].

The compound's regulation of cytokine networks extends to the bone marrow microenvironment, where PS-1145 significantly down-regulates IL-6 secretion from bone marrow stromal cells in a dose-dependent fashion [13]. This effect is particularly important in multiple myeloma pathogenesis, where IL-6 serves as a critical growth and survival factor [14] [13]. PS-1145 also inhibits TNF-α-induced up-regulation of IL-6 secretion, demonstrating its capacity to interrupt inflammatory amplification loops [13].

Regulation of Cell Survival and Apoptotic Pathways

PS-1145 fundamentally alters cellular survival dynamics through coordinated modulation of apoptotic signaling networks. The compound's effects on cell death pathways represent a complex interplay between nuclear factor κB inhibition and direct activation of pro-apoptotic mechanisms.

Enhancement of TNF-α-Induced Apoptosis

PS-1145 dramatically sensitizes cells to TNF-α-induced apoptosis through inhibition of nuclear factor κB-mediated survival signaling. In prostate carcinoma cells, PS-1145 induces caspase 3/7-dependent apoptosis and significantly sensitizes cells to apoptosis induced by tumor necrosis factor alpha [15]. This enhancement occurs because TNF-α normally activates both pro-apoptotic and pro-survival signaling pathways, with nuclear factor κB providing critical survival signals that counteract the death-inducing effects [15].

The compound's mechanism involves blocking TNF-α-induced nuclear factor κB activation through inhibition of IκBα phosphorylation [14]. This blockade eliminates the protective effects of nuclear factor κB target genes, including anti-apoptotic proteins such as Bcl-2, inhibitor of apoptosis protein-1, and inhibitor of apoptosis protein-2 [15]. Simultaneously, PS-1145 treatment leads to enhanced activation of pro-apoptotic signaling cascades, creating a cellular environment strongly favoring apoptotic cell death [15].

In multiple myeloma cells, PS-1145 enhances TNF-α-induced cytotoxicity by blocking the nuclear factor κB survival pathway while preserving TNF-α's capacity to activate death signaling [14]. This selective enhancement demonstrates the compound's ability to shift the balance between survival and death signaling in favor of therapeutic cell elimination [14].

Blockade of IL-6 Protective Effects Against Dexamethasone-Induced Apoptosis

PS-1145 effectively blocks the protective effects of IL-6 against dexamethasone-induced apoptosis, representing a critical mechanism for overcoming therapeutic resistance. IL-6 normally provides powerful cytoprotective signals through activation of phosphatidylinositol 3-kinase/Akt signaling pathways and subsequent nuclear factor κB activation [14] [13]. These survival signals enable cells to resist glucocorticoid-induced apoptosis, contributing to treatment resistance in various malignancies [14].

The compound disrupts this protective mechanism by preventing IL-6-induced nuclear factor κB activation at the level of IKK signaling [14]. PS-1145 blocks the phosphorylation and subsequent degradation of IκBα, preventing nuclear translocation of nuclear factor κB subunits and eliminating the transcriptional activation of survival genes [14]. This blockade is particularly effective when combined with dexamethasone, as the glucocorticoid upregulates IκBα protein levels, enhancing the inhibitory effects of PS-1145 on nuclear factor κB activation [14].

In multiple myeloma models, PS-1145 completely abrogates the protective effect of bone marrow stromal cells against dexamethasone-induced apoptosis [13]. Bone marrow stromal cells normally secrete IL-6 and other survival factors that protect myeloma cells from glucocorticoid-induced death [13]. PS-1145 treatment eliminates this protection by blocking both the secretion of protective factors and their downstream signaling effects [13].

Molecular Determinants of PS-1145-Mediated Cell Death

The molecular determinants of PS-1145-mediated cell death involve multiple interconnected pathways that collectively drive cells toward apoptotic elimination. PS-1145 activates both mitochondrial-dependent and death receptor-mediated apoptotic pathways, creating redundant mechanisms that ensure effective cell death induction [16].

In the mitochondrial pathway, PS-1145 treatment leads to down-regulation of anti-apoptotic proteins including Bcl-2 and Bcl-XL, while promoting the expression of pro-apoptotic factors such as Bax and Bad [17] [16]. This alteration in the balance between pro- and anti-apoptotic proteins results in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 [16]. The compound's effects on this pathway are enhanced by inhibition of nuclear factor κB, which normally maintains expression of anti-apoptotic Bcl-2 family members [16].

Simultaneously, PS-1145 activates death receptor pathways through up-regulation of Fas and Fas ligand expression [16]. This up-regulation occurs through stabilization of c-myc protein, which serves as a transcriptional regulator of Fas ligand expression [16]. The functional significance of death receptor activation is demonstrated by the protective effects of soluble decoy Fas constructs against PS-1145-induced apoptosis [16].

The compound also modulates stress-response pathways, including activation of Jun N-terminal kinase signaling [16]. Jun N-terminal kinase activation contributes to apoptotic signaling through multiple mechanisms, including phosphorylation of pro-apoptotic proteins and interference with anti-apoptotic signaling networks [16]. The combination of these molecular determinants creates a comprehensive pro-apoptotic cellular environment that effectively drives therapeutic cell elimination while minimizing the potential for resistance development [18] [16].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

322.0621387 g/mol

Monoisotopic Mass

322.0621387 g/mol

Heavy Atom Count

23

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

12GL090NZZ

Wikipedia

N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide

Dates

Last modified: 08-15-2023
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2: Rajmani RS, Gandham RK, Gupta SK, Sahoo AP, Singh PK, Saxena S, Kumar R, Chaturvedi U, Tiwari AK. Administration of IκB-kinase inhibitor PS1145 enhances apoptosis in DMBA-induced tumor in male Wistar rats. Cell Biol Int. 2015 Nov;39(11):1317-28. doi: 10.1002/cbin.10510. Epub 2015 Aug 3. PubMed PMID: 26148342.
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7: Yang L, Zhou Y, Li Y, Zhou J, Wu Y, Cui Y, Yang G, Hong Y. Mutations of p53 and KRAS activate NF-κB to promote chemoresistance and tumorigenesis via dysregulation of cell cycle and suppression of apoptosis in lung cancer cells. Cancer Lett. 2015 Feb 28;357(2):520-6. doi: 10.1016/j.canlet.2014.12.003. Epub 2014 Dec 8. PubMed PMID: 25499080.
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